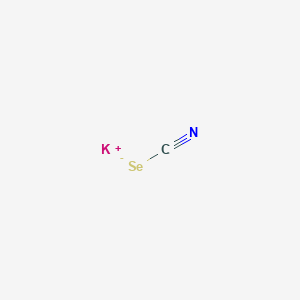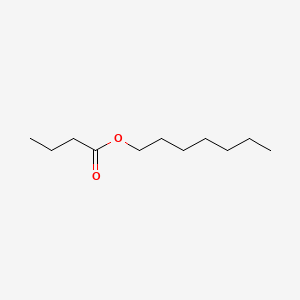
Potassium selenocyanate
Overview
Description
It is a crystalline solid that is highly soluble in water, ethanol, dimethyl formamide, hexamethylphosphoramide, acetonitrile, and methanol . This compound is used in various chemical reactions and has applications in scientific research and industry.
Mechanism of Action
Target of Action
Potassium selenocyanate, also known as Selenocyanic acid, potassium salt, is a versatile compound that interacts with a variety of cellular and metabolic targets . It serves as a source of Se 0, for example, in its reaction with triphenylphosphine to give triphenylphosphine selenide .
Mode of Action
The interaction of this compound with its targets involves the formation of new C–Se bonds . This process is facilitated by the oxidative C–H selenocyanation of (hetero)aromatic compounds using this compound as a selenocyanating agent .
Biochemical Pathways
This compound affects various biochemical pathways. It is an effective means of preparing a variety of aromatic and heteroaromatic selenocyanates, which are extremely versatile synthetic precursors of selenium-containing compounds, such as selenols, seleninic acids, selenides, diselenides, and trifluoromethyl selenides .
Pharmacokinetics
This compound is a hygroscopic white solid that is soluble in water . This property influences its absorption, distribution, metabolism, and excretion (ADME) properties, and impacts its bioavailability. It decomposes in air to red selenium and potassium cyanide , which may affect its stability and efficacy.
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been deeply studied for its chemopreventive and anticancer activity . These compounds generally show antiproliferative or cytotoxic activity, although certain ones are potent antioxidant agents .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors. It is air-sensitive and decomposes in air to red selenium and potassium cyanide . Therefore, its storage and handling conditions can significantly impact its effectiveness.
Biochemical Analysis
Biochemical Properties
Selenocyanic acid, potassium salt plays a significant role in biochemical reactions due to its redox-active properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a selenylating agent to prepare stereoselective selenoglycosides and selenium-linked disaccharides . These interactions often involve the formation of covalent bonds between the selenium atom in the compound and the target biomolecule, leading to changes in the biochemical properties and activities of the latter.
Cellular Effects
Selenocyanic acid, potassium salt has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s redox-active nature allows it to participate in oxidative stress responses, potentially modulating the activity of antioxidant enzymes and influencing the expression of genes involved in stress responses . Additionally, its interactions with cellular proteins can lead to alterations in metabolic pathways and energy production.
Molecular Mechanism
At the molecular level, selenocyanic acid, potassium salt exerts its effects through several mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. For example, the compound can inhibit certain enzymes by forming covalent bonds with their active sites, thereby blocking substrate access . Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can result in changes in gene expression, particularly those genes involved in oxidative stress responses and metabolic regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of selenocyanic acid, potassium salt can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that selenocyanic acid, potassium salt is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has been associated with changes in cellular metabolism and function, including potential toxic effects at high concentrations .
Dosage Effects in Animal Models
The effects of selenocyanic acid, potassium salt vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing antioxidant defenses and modulating metabolic pathways . At high doses, it can exhibit toxic effects, including damage to organs and tissues. Studies have shown that there is a threshold dose beyond which the compound’s adverse effects become pronounced, leading to toxicity and potential organ damage .
Metabolic Pathways
Selenocyanic acid, potassium salt is involved in several metabolic pathways, including those related to oxidative stress and energy production. It interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels . For example, the compound can modulate the activity of enzymes in the shikimic acid pathway, which is crucial for the biosynthesis of aromatic amino acids and other secondary metabolites .
Transport and Distribution
The transport and distribution of selenocyanic acid, potassium salt within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, potassium transporters play a crucial role in the uptake and distribution of the compound, ensuring its proper localization within the cell . This distribution is essential for the compound’s biological activity and its effects on cellular function.
Subcellular Localization
Selenocyanic acid, potassium salt is localized in various subcellular compartments, including the cytoplasm and organelles such as mitochondria and the endoplasmic reticulum . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. This localization is critical for the compound’s activity and function, as it allows it to interact with specific biomolecules and participate in localized biochemical reactions .
Preparation Methods
Potassium selenocyanate can be synthesized through the eutectic reaction of selenium and pure potassium cyanide. The reaction can also occur in hot water or ethanol :
Se+KCN→KSeCN
the reaction of selenocyanate ion with alcohol produces malodorous alkyl selenocyanate, making the reaction in ethanol less favorable .
Chemical Reactions Analysis
Potassium selenocyanate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form selenium dioxide (SeO₂) and potassium cyanate (KOCN).
Reduction: It can be reduced to elemental selenium and potassium cyanide.
Substitution: It reacts with alkyl halides to form alkyl selenocyanates.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation and reducing agents like sodium borohydride (NaBH₄) for reduction. The major products formed from these reactions are selenium dioxide, potassium cyanate, elemental selenium, and alkyl selenocyanates .
Scientific Research Applications
Potassium selenocyanate has several scientific research applications, including:
Comparison with Similar Compounds
Potassium selenocyanate can be compared with other similar compounds such as:
Potassium thiocyanate (KSCN): Similar in structure but contains sulfur instead of selenium.
Sodium selenocyanate (NaSeCN): Similar in structure but contains sodium instead of potassium.
Potassium cyanate (KOCN): Contains oxygen instead of selenium.
The uniqueness of selenocyanic acid, potassium salt lies in its selenium content, which imparts distinct chemical properties and reactivity compared to its sulfur and oxygen analogs .
Properties
IUPAC Name |
potassium;selenocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHNSe.K/c2-1-3;/h3H;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEKHFSRAXRJBR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)[Se-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CKNSe | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5749-48-4 (Parent) | |
| Record name | Selenocyanic acid, potassium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003425465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0063020 | |
| Record name | Potassium selenocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3425-46-5 | |
| Record name | Selenocyanic acid, potassium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003425465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Selenocyanic acid, potassium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Potassium selenocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium selenocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.292 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2,2'-Biquinoline]-4,4'-dicarboxylic acid, dipotassium salt](/img/structure/B1582410.png)













